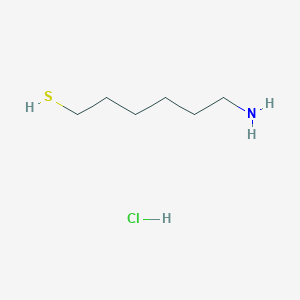

5-(Piperazin-1-yl)benzofuran-2-carboxamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

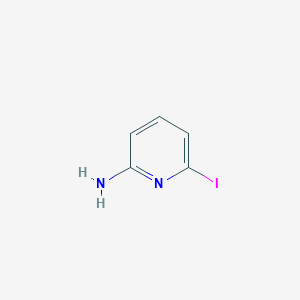

The compound 5-(Piperazin-1-yl)benzofuran-2-carboxamide hydrochloride is a derivative of benzofuran, which is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. Although the exact compound is not directly mentioned in the provided papers, the analogues and synthetic methods discussed offer insights into the chemical characteristics and potential bioactivity of related compounds.

Synthesis Analysis

The synthesis of related compounds involves complex organic reactions. For instance, the synthesis of analogues of the anti-tuberculosis agent 5-nitro-furan-2-carboxylic acid 4-(4-benzyl-piperazin-1-yl)-benzylamide was achieved by modifying the piperazine ring and the aromatic ring to improve bioavailability . Another study improved the synthetic method for a related compound, 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)-benzofuran-2-carboxylic acid, by optimizing the reaction conditions and purification steps, leading to a higher overall yield . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

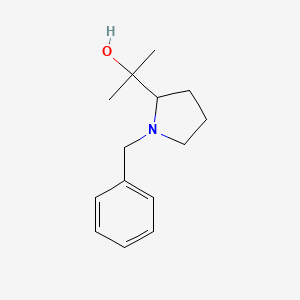

The molecular structure of benzofuran derivatives is characterized by the presence of a benzofuran moiety linked to a piperazine ring. The modifications on the piperazine ring and the benzofuran core can significantly affect the compound's biological activity and pharmacokinetic properties. For example, the introduction of nitrogen into the aromatic ring or the expansion to a bicyclic moiety has been shown to retain or enhance anti-tuberculosis activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzofuran derivatives with a piperazine linker include Friedel-Crafts acylation, reduction reactions, and cycloadditions. These reactions are crucial for introducing functional groups that can modulate the biological activity of the compounds. For instance, the synthesis of bis(pyrazole-benzofuran) hybrids linked via a piperazine moiety involved 1,3-dipolar cycloaddition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by the substituents on the benzofuran core and the piperazine ring. These properties include solubility, stability, and bioavailability, which are critical for the compound's efficacy as a drug. The modifications made to the lead compound in the anti-tuberculosis study were aimed at increasing absorption and serum half-life, indicating the importance of these properties in drug design .

Wissenschaftliche Forschungsanwendungen

Anxiolytic Properties in Animal Models

5-(Piperazin-1-yl)benzofuran-2-carboxamide hydrochloride, also known as EMD 68843, has been studied for its anxiolytic properties in animal models. In a study by Treit et al. (2001), EMD 68843 was tested in rats using the shock-probe and plus-maze tests, which are commonly used to evaluate anxiety behaviors. The compound showed dose-dependent anxiolytic effects in the shock-probe test but did not significantly affect behavior in the plus-maze test, indicating task-specific anxiolytic properties (Treit, Degroot, Kashluba, & Bartoszyk, 2001).

Anticonvulsant Activity

A series of benzofuran-acetamide derivatives, including compounds structurally related to 5-(Piperazin-1-yl)benzofuran-2-carboxamide, have been synthesized and evaluated for their anticonvulsant activity. In a study by Shakya et al. (2016), these derivatives were assessed in a maximal electroshock induced seizures (MES) model in mice, with some compounds showing significant anticonvulsant activity at low doses. This suggests potential applications in the development of new antiepileptic drugs (Shakya et al., 2016).

Serotonergic Activity and Behavioral Effects

The behavioral and neurochemical effects of EMD 68843, which is a combined selective inhibitor of serotonin reuptake and a partial agonist at 5-HT1A receptors, have been investigated. This compound has been shown to produce antidepressant-like effects in animal models, suggesting its potential use in treating depression. The specific action on serotonin reuptake and 5-HT1A receptors indicates a complex mechanism of action that could be beneficial for certain psychiatric conditions (Page et al., 2002).

Analgesic and Anti-inflammatory Properties

Compounds structurally related to 5-(Piperazin-1-yl)benzofuran-2-carboxamide have been explored for their analgesic and anti-inflammatory properties. In a study by Okunrobo and Usifoh (2006), certain derivatives showed significant inhibition of inflammation and pain in animal models, indicating potential therapeutic applications in pain management and inflammation (Okunrobo & Usifoh, 2006).

Antidiabetic Potential

Piperazine derivatives, including those related to 5-(Piperazin-1-yl)benzofuran-2-carboxamide, have shown promising antidiabetic activity in a rat model of type II diabetes. These compounds have been found to increase insulin secretion, suggesting a potential role in diabetes management (Le Bihan et al., 1999).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

Wirkmechanismus

Target of Action

It is an intermediate in the synthesis of vilazodone , which is a combined serotonin specific reuptake inhibitor (SSRI) and 5-HT1A receptor partial agonist . Therefore, it is plausible that the compound may interact with similar targets.

Mode of Action

If it shares similar properties with vilazodone, it may interact with serotonin receptors and inhibit the reuptake of serotonin, thereby increasing the availability of serotonin in the synaptic cleft .

Biochemical Pathways

Based on its potential similarity to vilazodone, it may affect the serotonin system, which plays a crucial role in mood regulation .

Result of Action

If it shares similar properties with vilazodone, it may result in increased serotonin levels in the synaptic cleft, potentially leading to mood elevation .

Eigenschaften

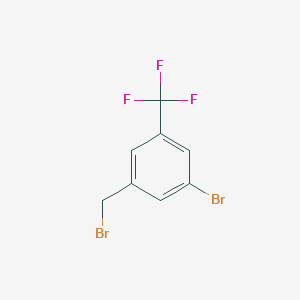

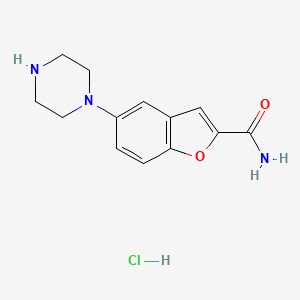

IUPAC Name |

5-piperazin-1-yl-1-benzofuran-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2.ClH/c14-13(17)12-8-9-7-10(1-2-11(9)18-12)16-5-3-15-4-6-16;/h1-2,7-8,15H,3-6H2,(H2,14,17);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQHFBKJOBNGOGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC3=C(C=C2)OC(=C3)C(=O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00625898 |

Source

|

| Record name | 5-(Piperazin-1-yl)-1-benzofuran-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

913730-87-7 |

Source

|

| Record name | 5-(Piperazin-1-yl)-1-benzofuran-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.